Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate
Description
Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at positions 2 and 3. The 2-position bears a 1,3-benzoxazol-2-ylamino group, while the 5-position is substituted with a methoxymethyl group. Its synthesis likely involves coupling the benzoxazole amine to the pyrimidine ring, followed by esterification, analogous to methods for related pyrimidine derivatives .
Properties
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-21-8-9-7-16-14(18-12(9)13(20)22-2)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,8H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQBVZSLNNGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(N=C1C(=O)OC)NC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: Starting from o-aminophenol and a carboxylic acid derivative, the benzoxazole ring can be formed through a cyclization reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using a condensation reaction involving a suitable aldehyde and an amidine derivative.
Coupling of the Rings: The benzoxazole and pyrimidine rings can be coupled through a nucleophilic substitution reaction.
Introduction of Substituents: Functional groups such as methoxymethyl and carboxylate can be introduced through alkylation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
Table 1: Structural and Functional Comparison of Pyrimidine and Heterocyclic Derivatives
Key Observations:
- Substituent Effects on Bioactivity: The target compound’s benzoxazolylamino group (electron-deficient due to the oxygen atom) may enhance metabolic stability compared to benzimidazole derivatives like fenbendazole . Compound 31’s cyclopenta-pyrrol substituent confers rigidity and lipophilicity, favoring interactions with hydrophobic protein pockets (e.g., RBP4) .
Carboxylate Position :
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing :
The benzoxazole oxygen and pyrimidine nitrogen atoms in the target compound likely participate in hydrogen-bonding networks, as observed in Etter’s graph set analysis . Such interactions influence crystallinity and stability, distinguishing it from compounds like fenbendazole, where sulphanyl groups dominate intermolecular interactions .Solubility and Lipophilicity :
The methoxymethyl group enhances aqueous solubility compared to the trifluoromethylphenyl group in Compound 31 . However, the benzoxazole ring introduces moderate lipophilicity, balancing membrane permeability.
Research Findings and Implications
- For example, pyrimidine carboxylates like Compound 31 show targeted protein antagonism , and benzoxazole derivatives are known for kinase interactions.
Comparative Advantages :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
